molecular formula C10H7FN6O2S B11783587 3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

Cat. No.: B11783587
M. Wt: 294.27 g/mol
InChI Key: JRAYZEGKWQQCKU-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the class of triazolo-triazines This compound is characterized by the presence of a fluorophenyl group and a sulfonyl group attached to the triazolo-triazine core

Preparation Methods

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through cyclization reactions. This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with the triazole intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfide.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone, sulfide, and substituted triazole derivatives.

Scientific Research Applications

3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and proteases, making it a candidate for drug development.

    Medicine: Its derivatives have shown promise in anticancer and antimicrobial studies, with some compounds demonstrating significant activity against cancer cell lines and bacterial strains.

    Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity. For example, it can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

3-((4-Fluorophenyl)sulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:

    [1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds also exhibit kinase inhibitory activity but differ in their core structure and substitution patterns.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole, offering different pharmacological profiles and applications.

    Tris[1,2,4]triazolo[1,3,5]triazine Derivatives: These compounds feature a fused triazole-triazine core and are used in material science for constructing advanced materials.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H7FN6O2S

Molecular Weight

294.27 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine

InChI

InChI=1S/C10H7FN6O2S/c11-6-1-3-7(4-2-6)20(18,19)9-8(12)17-10(16-15-9)13-5-14-17/h1-5H,12H2

InChI Key

JRAYZEGKWQQCKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)C2=C(N3C(=NC=N3)N=N2)N

Origin of Product

United States

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